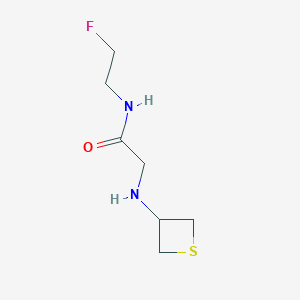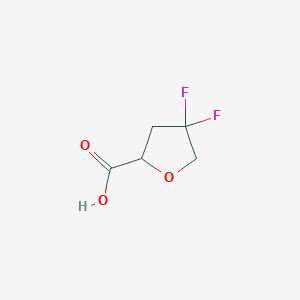
(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate is a chiral compound with a specific stereochemistry It is an ester derivative of cyclohexanecarboxylic acid, featuring a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate typically involves the esterification of the corresponding cyclohexanecarboxylic acid. One common method is the reaction of (1R,2S)-cyclohexanecarboxylic acid with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The tert-butoxycarbonyl group can be introduced by reacting the ester with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used for reduction reactions.
Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used to remove the Boc protecting group.
Major Products Formed
Oxidation: Cyclohexanecarboxylic acid.
Reduction: Cyclohexanol.
Substitution: Free amine derivative of cyclohexanecarboxylic acid.
Applications De Recherche Scientifique
(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients with potential therapeutic applications.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
Mécanisme D'action
The mechanism of action of (1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate depends on its specific application. In organic synthesis, it acts as a protected intermediate that can be selectively deprotected under specific conditions to yield the desired product. The Boc group provides stability to the molecule, preventing unwanted side reactions during synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl cyclohexanecarboxylate: Lacks the Boc protecting group, making it less stable in certain reactions.
Methyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate: Similar structure but with a methyl ester group instead of an ethyl ester.
Cyclohexanecarboxylic acid: The parent acid without esterification or Boc protection.
Uniqueness
(1R,2S)-Ethyl 2-(tert-butoxycarbonyl)cyclohexanecarboxylate is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination provides both stability and reactivity, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
2-O-tert-butyl 1-O-ethyl (1R,2S)-cyclohexane-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24O4/c1-5-17-12(15)10-8-6-7-9-11(10)13(16)18-14(2,3)4/h10-11H,5-9H2,1-4H3/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWCWZHPKFYNL-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCCC1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1CCCC[C@@H]1C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Bicyclo[2.2.1]heptane-1,4-diol](/img/structure/B8221993.png)
![2,7-Diazaspiro[3.5]nonane, 7-(methylsulfonyl)-](/img/structure/B8221997.png)


![2-{1-[(Tert-butoxy)carbonyl]-3-(dimethylamino)azetidin-3-yl}acetic acid](/img/structure/B8222010.png)


![(NE,S)-N-[(3-bromopyridin-2-yl)methylidene]-2-methylpropane-2-sulfinamide](/img/structure/B8222057.png)
![5,5-Difluoro-7-oxa-2-azaspiro[3.5]nonanehydrochloride](/img/structure/B8222063.png)
![(1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B8222070.png)

![tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate](/img/structure/B8222081.png)


